molecular formula C16H18N2O4S2 B2603491 5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922007-05-4

5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2603491
CAS No.: 922007-05-4
M. Wt: 366.45
InChI Key: QMIRHXXDTXLEDS-UHFFFAOYSA-N
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Description

5-Ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative engineered for advanced pharmacological and biochemical research. This compound features a unique molecular architecture, combining a tetrahydro-1,4-benzoxazepinone scaffold with a thiophene sulfonamide group. The benzoxazepine core is a privileged structure in medicinal chemistry, known for conferring significant biological activity and metabolic stability to drug candidates . The primary research value of this compound lies in its potential as a modulator of key enzyme systems. The sulfonamide functional group (-SO2NH-) is a well-established pharmacophore known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase . This mechanism involves the sulfonamide moiety acting as a transition state mimic or competitively inhibiting the natural substrate binding, thereby disrupting essential biochemical pathways in target cells . Consequently, this molecule is a valuable tool for scientists investigating new therapeutic targets for a range of diseases, including inflammation, glaucoma, and microbial infections. In research settings, this compound is intended for in vitro binding assays, enzyme inhibition studies, and as a key intermediate in the synthesis of more complex chemical entities for structure-activity relationship (SAR) exploration. Researchers can utilize it to probe the interaction between heterocyclic sulfonamides and biological macromolecules, providing critical insights for the development of novel enzyme inhibitors . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-ethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-3-12-5-7-15(23-12)24(20,21)17-11-4-6-14-13(10-11)16(19)18(2)8-9-22-14/h4-7,10,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIRHXXDTXLEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Thiophene Sulfonamide Group: The thiophene sulfonamide group can be introduced through a sulfonation reaction, where thiophene is treated with a sulfonating agent such as chlorosulfonic acid, followed by coupling with the benzoxazepine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzoxazepine Family

The closest structural analog identified is 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214, CAS 921995-66-6) .

Table 1: Key Structural Differences
Parameter Target Compound BI96214
Core Structure 1,4-Benzoxazepine with 4-methyl-5-oxo substitution 1,4-Benzoxazepine with 4-methyl-5-oxo substitution
Substituent at N 5-ethyl-thiophene-2-sulfonamide 4-ethoxybenzamide
Molecular Formula C₁₆H₁₈N₂O₄S₂ (estimated*) C₁₉H₂₀N₂O₄
Molecular Weight ~378.45 g/mol (estimated*) 340.37 g/mol
Key Functional Groups Sulfonamide (-SO₂NH-), thiophene, ethyl Amide (-CONH-), ethoxybenzene

Key Observations :

  • The sulfonamide group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the amide group in BI96214.
  • The ethyl group in the target compound vs. the ethoxy group in BI96214 alters steric bulk and lipophilicity.

Comparison with Sulfonamide-Containing Heterocycles

describes sulfonamide and sulfonyl derivatives synthesized via Friedel-Crafts and nucleophilic substitution reactions.

Table 2: Functional Group Impact
Compound Class Functional Groups Key Properties
Target Benzoxazepine Thiophene-sulfonamide High polarity, potential enzyme inhibition
BI96214 Benzamide Moderate solubility, hydrogen-bond acceptor
Triazole-thiones Triazole-thione, phenylsulfonyl Tautomerism, redox activity

Tautomerism and Stability

highlights tautomerism in triazole-thiones, where compounds exist in equilibrium between thiol and thione forms . Although the target compound lacks a triazole ring, its sulfonamide group’s stability under physiological conditions (e.g., resistance to hydrolysis) is critical for bioavailability. Sulfonamides generally exhibit greater metabolic stability compared to esters or amides, as seen in BI96214.

Biological Activity

5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the context of cardiovascular health and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 306.37 g/mol. The compound features a thiophene sulfonamide moiety coupled with a benzoxazepine structure, which may influence its biological activity.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can inhibit key enzymes involved in cholesterol biosynthesis. For instance, sulfonamide derivatives have been shown to act as inhibitors of squalene synthase (SQS), a critical enzyme in the cholesterol synthesis pathway. This inhibition may lead to reduced cholesterol levels and has implications for treating hypercholesterolemia .

2. Cardiovascular Effects

Sulfonamide derivatives have been documented to exert effects on cardiovascular parameters. A study highlighted that certain benzene sulfonamides could act as endothelin receptor-A inhibitors, which may attenuate pulmonary vascular hypertension and cardiac hypertrophy in animal models .

Biological Activity Data

The following table summarizes key biological activities associated with similar sulfonamide compounds:

Compound Biological Activity IC50/ED50 Values Reference
Benzene Sulfonamide DerivativeEndothelin receptor-A inhibitionNot specifiedWu et al., 1999
Squalene Synthase InhibitorCholesterol synthesis inhibitionIC50 = 15 nM (HepG2 cells)Seiki et al., 2009
Carbonic Anhydrase InhibitorTreatment for heart failureNot specifiedSchwartz et al., 1995

Case Study 1: Cardiovascular Impact

In a controlled study involving isolated rat hearts, the administration of a sulfonamide derivative resulted in significant changes in coronary resistance. The compound decreased coronary resistance compared to control conditions, suggesting a potential therapeutic role in managing blood pressure and improving cardiac function .

Case Study 2: Cholesterol Regulation

Another case study demonstrated that specific derivatives of sulfonamides could effectively lower cholesterol levels in hypercholesterolemic models by inhibiting key enzymes in the cholesterol biosynthetic pathway. These findings support the potential use of such compounds in developing treatments for dyslipidemia .

Q & A

Q. How does this compound compare structurally and functionally to other benzoxazepine-sulfonamide hybrids?

  • Methodological Answer :
  • Pharmacophore mapping (MOE software) to overlay key features (e.g., sulfonamide-S···oxazepine-O distance).
  • Bioactivity clustering (PCA of IC₅₀ values across 60+ kinase targets).
  • Patent landscaping (Espacenet, USPTO) to identify novel scaffold modifications .

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